molecular formula C12H15NO B559601 8-Hydroxyjulolidine CAS No. 41175-50-2

8-Hydroxyjulolidine

Cat. No. B559601
Key on ui cas rn: 41175-50-2
M. Wt: 189.25 g/mol
InChI Key: FOFUWJNBAQJABO-UHFFFAOYSA-N
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Patent
US06433176B1

Procedure details

m-Aminophenol (1.1 g, 10 mmol), 1-bromo-3-chloropropane (4.8 g, 3 ml, 30 mmol) and ethanol (10 ml) were placed in a 100 ml two-necked round-bottomed flask. The mixture was heated and refluxed for 11 hours, during which an NaHCO3 aqueous solution (2.0 g, 20 ml, 23 mmol) was added. The mixture was further heated and refluxed for 37 hours. The solvent was removed by distillation under reduced pressure. The resulting crude product was extracted with hexane by a solid-liquid continuous extraction to give 8-hydroxyjulolidine (661 mg) in 35% yield.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.Br[CH2:10][CH2:11][CH2:12]Cl.[C:14]([O-])(O)=O.[Na+].[CH2:19](O)[CH3:20]>>[CH2:11]1[CH2:12][N:1]2[C:2]3[C:3]([CH2:14][CH2:19][CH2:20]2)=[C:4]([OH:8])[CH:5]=[CH:6][C:7]=3[CH2:10]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
3 mL
Type
reactant
Smiles
BrCCCCl
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was further heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 37 hours
Duration
37 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The resulting crude product was extracted with hexane by a solid-liquid continuous extraction

Outcomes

Product
Name
Type
product
Smiles
C1CC2=C3C(=C(C=C2)O)CCCN3C1
Measurements
Type Value Analysis
AMOUNT: MASS 661 mg
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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